Cyclohexyl(dihexyl)methylsilane
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Overview
Description
Cyclohexyl(dihexyl)methylsilane is an organosilicon compound characterized by a cyclohexyl group, two hexyl groups, and a methyl group attached to a silicon atom. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility in various chemical reactions and applications, particularly in materials science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl(dihexyl)methylsilane can be synthesized through several methods, including:
Hydrosilylation: This involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond. For instance, the reaction of cyclohexene with dihexylmethylsilane in the presence of a platinum catalyst can yield this compound.
Grignard Reaction: This method involves the reaction of a Grignard reagent with a chlorosilane. For example, cyclohexylmagnesium bromide can react with dihexylmethylchlorosilane to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrosilylation processes due to their efficiency and scalability. The use of robust catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(dihexyl)methylsilane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: Silanes can act as reducing agents, particularly in the reduction of carbonyl compounds to alcohols.
Substitution: The silicon atom in this compound can undergo nucleophilic substitution reactions, where the silicon-bound groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., alkoxides, amines) are commonly used.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Alcohols.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl(dihexyl)methylsilane has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable, biocompatible siloxane bonds.
Medicine: Explored for its role in the development of silicone-based medical devices and implants.
Industry: Utilized in the production of silicone polymers and resins, which are used in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which cyclohexyl(dihexyl)methylsilane exerts its effects is primarily through its ability to form stable silicon-carbon and silicon-oxygen bonds. These bonds are crucial in various chemical transformations and applications. The silicon atom can act as a Lewis acid, facilitating reactions with nucleophiles and electrophiles. Additionally, the compound’s hydrophobic nature makes it suitable for applications requiring water-resistant materials.
Comparison with Similar Compounds
Cyclohexyl(dihexyl)methylsilane can be compared with other similar silanes, such as:
Cyclohexyldimethoxymethylsilane: Similar in structure but contains methoxy groups instead of hexyl groups, leading to different reactivity and applications.
Trihexylsilane: Contains three hexyl groups attached to the silicon atom, making it more hydrophobic and less reactive in certain reactions.
Cyclohexylmethylsilane: Lacks the additional hexyl groups, resulting in different physical and chemical properties.
The uniqueness of this compound lies in its combination of cyclohexyl and hexyl groups, which impart specific steric and electronic properties that influence its reactivity and applications.
Properties
CAS No. |
139254-31-2 |
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Molecular Formula |
C19H40Si |
Molecular Weight |
296.6 g/mol |
IUPAC Name |
cyclohexyl-dihexyl-methylsilane |
InChI |
InChI=1S/C19H40Si/c1-4-6-8-13-17-20(3,18-14-9-7-5-2)19-15-11-10-12-16-19/h19H,4-18H2,1-3H3 |
InChI Key |
FJCWWIMRJRWGIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si](C)(CCCCCC)C1CCCCC1 |
Origin of Product |
United States |
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